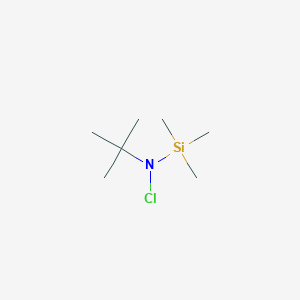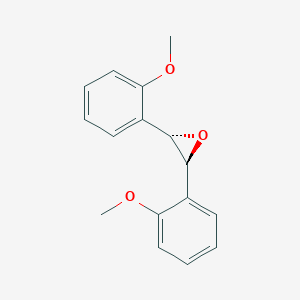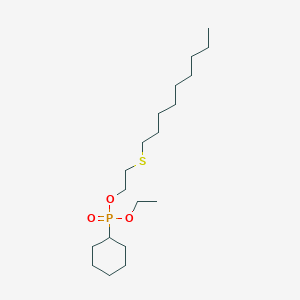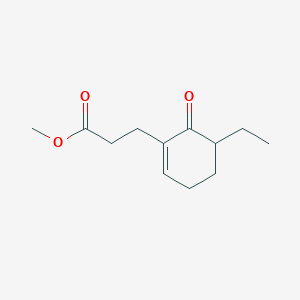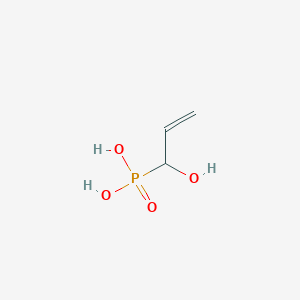![molecular formula C32H25N7O B14587020 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 61038-85-5](/img/structure/B14587020.png)
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a pyrimidine ring through a hydrazinylidene bridge, with three aniline groups attached to the pyrimidine ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction involving a suitable precursor such as 2,4,6-trichloropyrimidine and aniline. This reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures.
-
Hydrazinylidene Bridge Formation: : The hydrazinylidene bridge is formed by reacting the pyrimidine derivative with hydrazine hydrate. This step requires careful control of reaction conditions to ensure the formation of the desired hydrazinylidene linkage.
-
Coupling with Naphthalene Core: : The final step involves coupling the hydrazinylidene-pyrimidine intermediate with a naphthalene derivative. This can be achieved through a condensation reaction in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aniline rings.
Scientific Research Applications
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]benzene-1(3H)-one: Similar structure but with a benzene core instead of naphthalene.
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]anthracene-2(3H)-one: Similar structure but with an anthracene core instead of naphthalene.
Uniqueness
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity and applications in various fields.
Properties
CAS No. |
61038-85-5 |
|---|---|
Molecular Formula |
C32H25N7O |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-[(2,4,6-trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H25N7O/c40-28-21-23-13-11-10-12-22(23)20-27(28)38-39-29-30(33-24-14-4-1-5-15-24)36-32(35-26-18-8-3-9-19-26)37-31(29)34-25-16-6-2-7-17-25/h1-21,39H,(H3,33,34,35,36,37) |
InChI Key |
RYOVFXPMUFGDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)NN=C5C=C6C=CC=CC6=CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


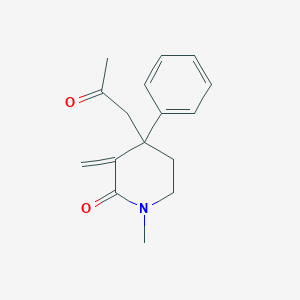

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
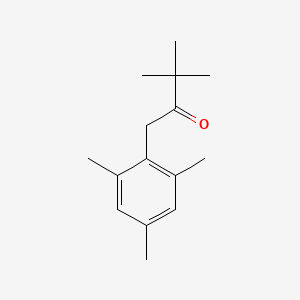
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
